molecular formula C11H8F2N4O B5846763 N-(2,4-difluorophenyl)-N'-2-pyrazinylurea

N-(2,4-difluorophenyl)-N'-2-pyrazinylurea

Cat. No. B5846763
M. Wt: 250.20 g/mol
InChI Key: CZYNXEKOQGDFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-N'-2-pyrazinylurea, also known as DFP-PU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 284.26 g/mol.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N'-2-pyrazinylurea involves the inhibition of various enzymes and signaling pathways in cells. N-(2,4-difluorophenyl)-N'-2-pyrazinylurea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2,4-difluorophenyl)-N'-2-pyrazinylurea also inhibits the activity of protein kinase C, an enzyme that is involved in various signaling pathways in cells. Additionally, N-(2,4-difluorophenyl)-N'-2-pyrazinylurea has been shown to activate AMP-activated protein kinase, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-2-pyrazinylurea has been shown to have various biochemical and physiological effects on cells. In cancer cells, N-(2,4-difluorophenyl)-N'-2-pyrazinylurea induces apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a crucial role in programmed cell death. N-(2,4-difluorophenyl)-N'-2-pyrazinylurea also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a protein that promotes the growth of new blood vessels. In diabetes, N-(2,4-difluorophenyl)-N'-2-pyrazinylurea improves insulin sensitivity by activating the insulin signaling pathway and increasing glucose uptake in cells. In neurodegenerative diseases, N-(2,4-difluorophenyl)-N'-2-pyrazinylurea protects neurons from oxidative stress by reducing the production of reactive oxygen species (ROS) and increasing the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-N'-2-pyrazinylurea has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used in various assays and experiments. Additionally, N-(2,4-difluorophenyl)-N'-2-pyrazinylurea has a high affinity for various enzymes and signaling pathways, which makes it an attractive compound for studying their functions. However, N-(2,4-difluorophenyl)-N'-2-pyrazinylurea also has some limitations. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Additionally, N-(2,4-difluorophenyl)-N'-2-pyrazinylurea has a relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(2,4-difluorophenyl)-N'-2-pyrazinylurea. One direction is to study its potential applications in other diseases such as cardiovascular diseases and inflammatory disorders. Another direction is to investigate its long-term effects on cells and organisms. Additionally, future research could focus on developing more potent and selective analogs of N-(2,4-difluorophenyl)-N'-2-pyrazinylurea that can target specific enzymes and signaling pathways. Overall, the research on N-(2,4-difluorophenyl)-N'-2-pyrazinylurea has shown promising results and has the potential to lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-N'-2-pyrazinylurea involves the reaction of 2,4-difluoroaniline with pyrazinylcarbonylisocyanate in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or acetonitrile. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-2-pyrazinylurea has been extensively studied for its potential applications in various fields such as cancer research, diabetes treatment, and neurodegenerative diseases. In cancer research, N-(2,4-difluorophenyl)-N'-2-pyrazinylurea has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes treatment, N-(2,4-difluorophenyl)-N'-2-pyrazinylurea has been shown to improve insulin sensitivity and glucose uptake in cells. In neurodegenerative diseases, N-(2,4-difluorophenyl)-N'-2-pyrazinylurea has been shown to protect neurons from oxidative stress and reduce inflammation.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-pyrazin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4O/c12-7-1-2-9(8(13)5-7)16-11(18)17-10-6-14-3-4-15-10/h1-6H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYNXEKOQGDFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.